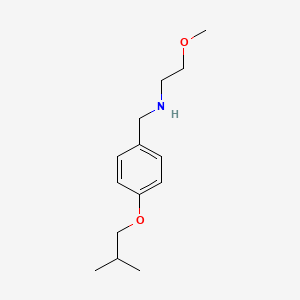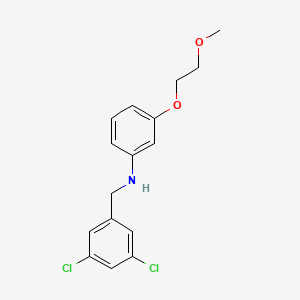
N-(3,5-二氯苄基)-3-(2-甲氧基乙氧基)苯胺
描述
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCM-MEOA) is an organic compound that is a member of the aniline family. It is a white crystalline solid with a molecular weight of 299.2 g/mol and a melting point of 102°C. DCM-MEOA is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
科学研究应用
基因毒性活性和致癌性
对苯胺及其代谢物的研究,包括类似于N-(3,5-二氯苄基)-3-(2-甲氧基乙氧基)苯胺的化合物,重点在于了解它们在大鼠中的基因毒性潜力和致癌性。一项全面的回顾指出,苯胺及其主要代谢物,如对氨基酚和对-羟基乙酰苯胺,显示出很少的DNA损伤潜力。然而,它们可能在相对较高的剂量水平下具有诱导染色体损伤的潜力。这表明苯胺诱导的染色体损伤与大鼠脾肿瘤之间缺乏直接关系,指向慢性高剂量血液损伤导致氧化应激更可能是致癌效应的原因(Bomhard & Herbold, 2005)。
化学合成和结构特性
对苯胺衍生物的化学合成和结构特性进行了研究,包括可能适用于N-(3,5-二氯苄基)-3-(2-甲氧基乙氧基)苯胺的方法。研究氯醛与取代苯胺的反应导致新型取代2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的多样化产物,展示了产物多样性取决于胺类别和反应条件。这为了解苯胺衍生物的构象和潜在应用提供了见解(Issac & Tierney, 1996)。
抗菌特性
已经审查了镍及其苯胺加合物作为替代抗生素疗法的潜力。鉴于药物耐药性的不断发展和某些抗生素的不良副作用,探索金属配合物与苯胺衍生物的抗菌活性为治疗剂开辟了新途径。这项回顾强调了开发新型药物以改进当前抗菌治疗剂的重要性,突出了对类似N-(3,5-二氯苄基)-3-(2-甲氧基乙氧基)苯胺等化合物的研究的相关性(Aderonke Av et al., 2020)。
环境和分析应用
探讨了苯胺衍生物在环境科学中的作用,特别是在处理有机污染物方面。在酶法处理中,利用类似漆酶和过氧化物酶的酶,在氧化还原介质的存在下,显示出降解工业废水中难降解化合物的有希望结果。这突显了苯胺衍生物在污染修复中的潜在环境应用(Husain & Husain, 2007)。
属性
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHXIFEOPZJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)
![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
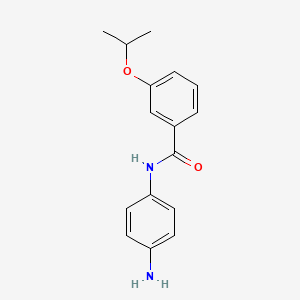
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
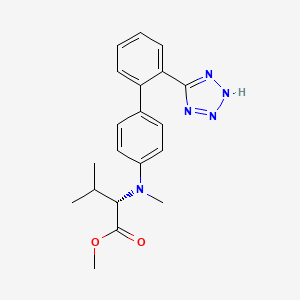
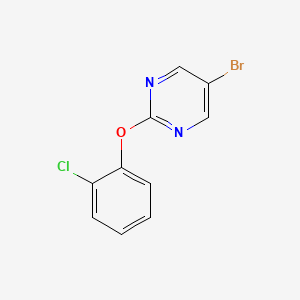
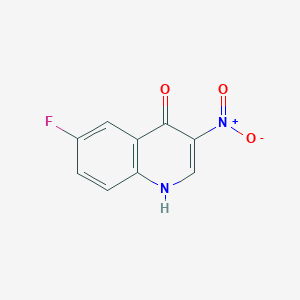
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
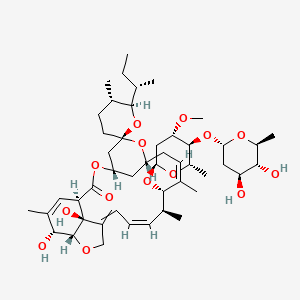
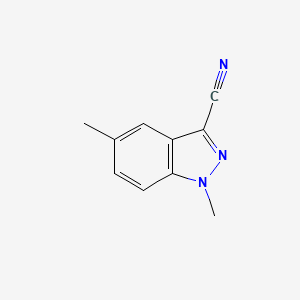
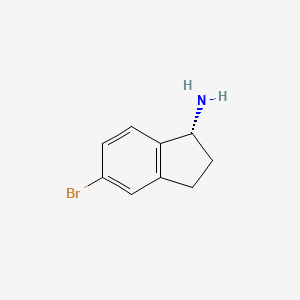
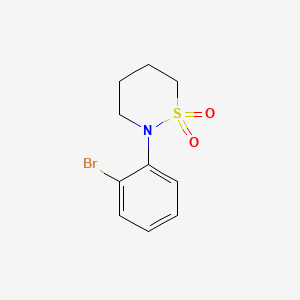
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
